[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
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Description
[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone is a useful research compound. Its molecular formula is C24H21NO5S and its molecular weight is 435.49. The purity is usually 95%.
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Biological Activity
The compound 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine family, known for its diverse biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Chemical Structure
The compound has a complex structure characterized by the following features:
- Benzothiazine core : This scaffold is associated with various biological activities.
- Dimethoxyphenyl substituent : The presence of methoxy groups can enhance lipophilicity and bioactivity.
- Methylphenyl moiety : This group may contribute to the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds within the benzothiazine class exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activity of 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone has been investigated in several studies.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzothiazine compounds possess significant antimicrobial properties. For instance:
- Gram-positive bacteria : The compound showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of ≤0.25 µg/mL.
- Gram-negative bacteria : It also exhibited activity against Acinetobacter baumannii at similar concentrations.
- Fungal strains : The compound was effective against Candida albicans and Cryptococcus neoformans with MIC values ≤0.25 µg/mL .
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been linked to its ability to modulate signaling pathways such as NF-κB. In vitro assays showed that it could significantly reduce the activation of NF-κB in response to lipopolysaccharide (LPS) stimulation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzothiazine derivatives. Key findings include:
- Methoxy substitutions : The presence of methoxy groups at specific positions on the phenyl ring enhances bioactivity by improving binding affinity to biological targets.
- Phenyl ring modifications : Alterations in the phenyl moiety can lead to variations in potency and selectivity against different microbial strains .
Case Studies
Several case studies highlight the efficacy of this compound and its analogs:
-
Study on Antimicrobial Efficacy :
- Researchers evaluated a series of benzothiazine derivatives, including 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone.
- Results indicated potent activity against both Gram-positive and Gram-negative bacteria as well as fungi.
-
Inflammation Model :
- In a murine model of inflammation induced by LPS, treatment with this compound resulted in a significant decrease in inflammatory markers compared to controls.
Properties
IUPAC Name |
[4-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5S/c1-16-8-10-17(11-9-16)24(26)23-15-25(18-12-19(29-2)14-20(13-18)30-3)21-6-4-5-7-22(21)31(23,27)28/h4-15H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJMJHORSWNPGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.